molecular formula C8H11ClFN B2954027 2-Fluoro-4-methylbenzylamine hydrochloride CAS No. 1214334-14-1

2-Fluoro-4-methylbenzylamine hydrochloride

Cat. No. B2954027
CAS RN: 1214334-14-1
M. Wt: 175.63
InChI Key: JMVDQWKAMPXJAI-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzylamine, also known as FMBA, is an organic compound with the chemical formula C8H10FN . It has a molecular weight of 139.17 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of amines like 2-Fluoro-4-methylbenzylamine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation is an efficient method for the synthesis of 3rd and 4th order amines .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-methylbenzylamine is C8H10FN . The structure of this compound includes a benzene ring with a fluorine atom and a methyl group attached to it .

Scientific Research Applications

Synthesis and Oxidation Reactions

2-Fluoro-4-methylbenzylamine hydrochloride is utilized in various synthesis and oxidation reactions. For instance, N-Methylbenzylammonium fluorochromate(VI) (MBAFC) is synthesized through the addition of N-methylbenzylamine to an aqueous solution of CrO3 and HF. MBAFC shows selectivity in the oxidation of aryl alcohols to their corresponding aldehydes and ketones under mild conditions. The durability, ease of work-up, and efficiency of MBAFC are significantly increased upon its absorption on silica gel (Kassaee, Sayyed-alangi, & Sajjadi-Ghotbabadi, 2004).

Metabolic Studies

In metabolic research, rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including 2-fluoro-4-methylaniline, has been investigated. These studies have identified metabolites from side-chain C-hydroxylation and N-hydroxylation, providing insights into the metabolic pathways and the influence of the halogen substituent on the rate of microsomal metabolism (Boeren et al., 1992).

Fluorination Techniques

The development of new fluorination techniques is another area where this compound finds application. New 2-(α-fluorobenzyl)benzimidazole derivatives have been prepared, demonstrating the scope and rates of formation of the resulting products depend on the nature of the substituents. This research provides valuable physical data, including 1H and 19F NMR chemical shifts (Hida, Beney, Robert, & Luu-Duc, 1995).

Pharmacological Research

In pharmacological research, 4-methylbenzyl (3S, 4R)-3-fluoro-4-[(Pyrimidin-2-ylamino) methyl] piperidine-1-carboxylate (CERC-301), a compound structurally related to 2-fluoro-4-methylbenzylamine, has been characterized for its pharmacodynamic and pharmacokinetic properties. This selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist demonstrates high-binding affinity and no off-target activity, with potential applications in major depressive disorder treatments (Garner et al., 2015).

Structural and Dynamical Studies

The effect of ring fluorination on the structural and dynamical properties of molecules like 2-fluorobenzylamine has been studied through rotational spectroscopy. This research highlights the influence of fluorination on tunneling pathways and molecular flexibility, providing insights into the design of molecules with desired physical properties (Calabrese et al., 2013).

Safety and Hazards

2-Fluoro-4-methylbenzylamine is considered hazardous. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(2-fluoro-4-methylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVDQWKAMPXJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214334-14-1
Record name (2-fluoro-4-methylphenyl)methanamine hydrochloride
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